4-Iodo-1,2-bis(trifluoromethyl)benzene
Description
4-Iodo-1,2-bis(trifluoromethyl)benzene is a halogenated aromatic compound featuring two trifluoromethyl (-CF₃) groups at the 1,2-positions and an iodine atom at the 4-position. The -CF₃ groups impart strong electron-withdrawing effects, enhancing the compound's stability and resistance to electrophilic substitution.
Properties
Molecular Formula |
C8H3F6I |
|---|---|
Molecular Weight |
340.00 g/mol |
IUPAC Name |
4-iodo-1,2-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3H |
InChI Key |
PBSJMNMWFPIFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The 4-position substituent (iodine, bromine, chlorine, or nitro) and the presence of -CF₃ groups distinguish these analogs (Table 1).
Table 1: Structural Comparison of 4-Substituted-1,2-bis(trifluoromethyl)benzenes
| Compound Name | 4-Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 4-Iodo-1,2-bis(trifluoromethyl)benzene | I | 356.01* | High polarizability; reactive leaving group |
| 4-Bromo-1,2-bis(trifluoromethyl)benzene | Br | 309.00* | Moderate reactivity; used in synthesis |
| 4-Chloro-1,2-bis(trifluoromethyl)benzene | Cl | 264.56* | Electron-withdrawing; smaller atomic size |
| 4-Nitro-1,2-bis(trifluoromethyl)benzene | NO₂ | 259.11 | Strong electron-withdrawing; higher acidity |
*Calculated based on molecular formulas from .
- Electronic Effects: The nitro group (NO₂) in 4-nitro derivatives exerts a stronger electron-withdrawing effect than halogens, increasing ring deactivation and directing reactivity .
- Steric Effects : Iodine’s larger atomic radius compared to Br or Cl may hinder certain reactions but enhance leaving-group ability in nucleophilic substitutions .
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